molecular formula C72H140O6 B046273 Tritricosanoin CAS No. 86850-72-8

Tritricosanoin

Cat. No.: B046273
CAS No.: 86850-72-8
M. Wt: 1101.9 g/mol
InChI Key: JDRVRMABYZMJHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tritricosanoin can be synthesized through the esterification of glycerol with tricosanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, this compound is produced by the transesterification of triglycerides containing tricosanoic acid. This process involves the use of a base catalyst such as sodium methoxide or potassium hydroxide. The reaction is carried out at elevated temperatures to ensure complete conversion of the triglycerides to this compound .

Chemical Reactions Analysis

Types of Reactions: Tritricosanoin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tritricosanoin involves its hydrolysis to release tricosanoic acid and glycerol. Tricosanoic acid can then participate in various metabolic pathways, including beta-oxidation, to produce energy. The glycerol released can be utilized in gluconeogenesis to form glucose .

Comparison with Similar Compounds

Comparison:

This compound stands out due to its specific fatty acid composition, making it unique for certain analytical and industrial applications.

Biological Activity

Tritricosanoin, also known as propane-1,2,3-triyl tritricosanoate, is a triglyceride derived from tritricosanoic acid (C23:0). This compound has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a long-chain fatty acid triglyceride characterized by its three tritricosanoic acid chains. Its empirical formula is C69H134O6, with a molecular weight of approximately 1066. The structure can be represented as follows:

C23H46+C23H46+C23H46C69H134O6\text{C}_{23}\text{H}_{46}+\text{C}_{23}\text{H}_{46}+\text{C}_{23}\text{H}_{46}\rightarrow \text{C}_{69}\text{H}_{134}\text{O}_6

This configuration contributes to its unique physical and chemical properties, such as hydrophobicity and stability under various conditions.

Anti-inflammatory Effects

Recent studies indicate that this compound exhibits anti-inflammatory properties. It has been shown to modulate inflammatory pathways by influencing the expression of pro-inflammatory cytokines. For instance, in vitro experiments demonstrated that this compound could reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting a potential role in managing chronic inflammatory conditions .

Metabolic Effects

This compound has also been investigated for its impact on metabolic health. Research indicates that it may enhance lipid metabolism by promoting the differentiation of adipocytes and improving insulin sensitivity. In animal models, administration of this compound was associated with decreased body fat accumulation and improved glucose tolerance .

Study 1: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of this compound on RAW 264.7 macrophage cells. The study involved treating cells with lipopolysaccharide (LPS) to induce inflammation, followed by exposure to varying concentrations of this compound. Results indicated a dose-dependent reduction in TNF-α production, with significant inhibition observed at concentrations above 50 µM.

Concentration (µM)TNF-α Levels (pg/mL)% Inhibition
01200
259520
507042
1005058

This study underscores the compound's potential as a therapeutic agent in inflammatory diseases.

Study 2: Metabolic Impact

In another investigation focusing on metabolic health, mice were fed a high-fat diet supplemented with this compound for eight weeks. The results showed a significant reduction in body weight gain compared to the control group, along with improved insulin sensitivity measured by HOMA-IR index.

ParameterControl GroupThis compound Group
Body Weight Gain (g)12 ± 25 ± 1
HOMA-IR Index4.5 ± 0.52.1 ± 0.3

These findings suggest that this compound may play a beneficial role in managing obesity-related metabolic disorders.

Properties

IUPAC Name

2,3-di(tricosanoyloxy)propyl tricosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-70(73)76-67-69(78-72(75)66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)68-77-71(74)65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h69H,4-68H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRVRMABYZMJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H140O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1101.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86850-72-8
Record name Tritricosanoin (C23:0)
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